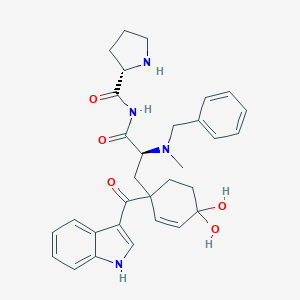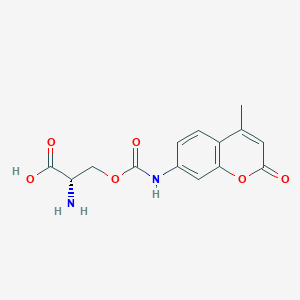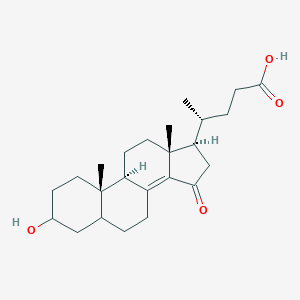![molecular formula C23H24N2O4 B238322 N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238322.png)
N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 works by stimulating the activity of sGC, an enzyme that is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone and smooth muscle relaxation. By increasing the production of cGMP, N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 can promote vasodilation and improve blood flow.
Biochemical and Physiological Effects:
In addition to its vasodilatory effects, N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 has been shown to have a variety of other biochemical and physiological effects. It can inhibit platelet aggregation, reduce inflammation, and improve endothelial function. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 for lab experiments is its specificity for sGC. Unlike other compounds that can affect multiple signaling pathways, N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 specifically targets the sGC/cGMP pathway, making it a useful tool for studying this pathway in isolation. However, one limitation of N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 is its relatively short half-life, which may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272. One area of interest is its potential as a therapeutic option for pulmonary hypertension and other cardiovascular diseases. Another area of interest is its potential as a neuroprotective agent in the treatment of stroke and traumatic brain injury. Additionally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and endothelial function-improving effects.
Méthodes De Synthèse
The synthesis of N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 involves several steps, starting with the reaction of 4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methylphenol to form the amide intermediate, which is then coupled with furfurylamine to form the final product.
Applications De Recherche Scientifique
N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide 41-2272 has been extensively studied for its potential applications in scientific research, particularly in the areas of cardiovascular and pulmonary disease. It has been shown to have potent vasodilatory effects and can increase blood flow to the lungs, making it a potential therapeutic option for conditions such as pulmonary hypertension.
Propriétés
Nom du produit |
N-{4-[(4-butoxybenzoyl)amino]-2-methylphenyl}-2-furamide |
|---|---|
Formule moléculaire |
C23H24N2O4 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
N-[4-[(4-butoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C23H24N2O4/c1-3-4-13-28-19-10-7-17(8-11-19)22(26)24-18-9-12-20(16(2)15-18)25-23(27)21-6-5-14-29-21/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
XPSMDVFIZFZVRN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
